Ammonium, allyltrimethyl-, iodide

Description

Conceptual Framework of Quaternary Ammonium (B1175870) Compounds

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a reaction often referred to as quaternization. wikipedia.org This process allows for the creation of a vast array of QACs with tailored properties by varying the starting amine and the alkylating agent. wikipedia.org

Historical Perspectives on Allylic Quaternary Ammonium Salts in Synthetic Chemistry

The study of quaternary ammonium compounds dates back to the early 20th century, with initial reports in 1916 highlighting their antimicrobial properties. environex.net.au A significant advancement came in 1935 when it was discovered that attaching a long-chain alkyl group to the quaternary nitrogen enhanced these antimicrobial effects. environex.net.auproquimia.com This led to the development of the first generation of QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.com

Subsequent generations of QACs were developed through modifications to the alkyl and aryl groups, leading to improved biocidal activity and reduced toxicity. proquimia.com The introduction of the allyl group, a three-carbon chain with a double bond, into the quaternary ammonium structure created allylic quaternary ammonium salts. These compounds have been the subject of research, including investigations into their potential for allylic rearrangements during alkylation reactions, a phenomenon noted in the mid-20th century. acs.org The development of various generations of QACs, including those with allylic functionalities, has expanded their application in synthetic chemistry and materials science. environex.net.auproquimia.com

Significance of the Iodide Counterion in Modulating Chemical Reactivity and Applications

Iodide is a relatively large and polarizable anion. youtube.com Its presence can influence the solubility of the quaternary ammonium salt, with iodide salts sometimes exhibiting lower solubility compared to their chloride or bromide counterparts. nih.gov In the realm of chemical synthesis, the iodide ion can act as a nucleophile, participating in or influencing the course of a reaction. youtube.com For instance, the Finkelstein reaction utilizes the exchange of a halide for iodide. organic-chemistry.org

Furthermore, the iodide counterion can have a significant impact on the photochemical properties of associated molecules. nih.gov Studies have shown that the presence of iodide can lead to the formation of molecular iodine (I₂) and triiodide (I₃⁻) upon irradiation, which can complicate the interpretation of photochemical experiments. nih.gov This reactivity is particularly relevant in the context of dye-sensitized solar cells, where the iodide/triiodide redox couple is a key component. escholarship.org The interaction between the cation and the iodide counterion is generally considered to be electrostatic, without direct orbital overlap, as suggested by NMR studies on related systems. rsc.orgrsc.org

Chemical and Physical Properties of Ammonium, allyltrimethyl-, iodide

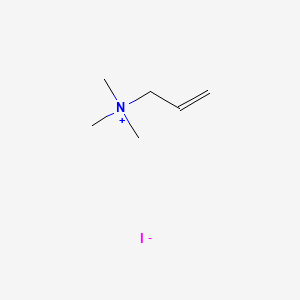

This compound is a quaternary ammonium salt with the chemical formula C₆H₁₄IN. nih.gov It consists of an allyltrimethylammonium cation ([CH₂=CHCH₂N(CH₃)₃]⁺) and an iodide anion (I⁻).

| Property | Value |

| Molecular Formula | C₆H₁₄IN |

| Molecular Weight | 227.09 g/mol |

| CAS Number | 56519-63-0 |

| Appearance | Solid |

Table 1: Physical and Chemical Properties of this compound. nih.gov

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of trimethylamine (B31210) with allyl iodide. This reaction follows the general principle of nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the allyl iodide, displacing the iodide ion.

A general procedure for the synthesis of related allylic quaternary ammonium salts involves reacting an amine with an allyl halide. For example, the synthesis of allyl iodide itself can be achieved through the reaction of allyl bromide with sodium iodide in acetone. chemicalbook.com Another method for preparing iodides from alcohols utilizes a CeCl₃·7H₂O/NaI system. organic-chemistry.org The synthesis of radioiodinated compounds often employs oxidative iodination or substitution reactions. nih.gov

Research Applications of this compound

While specific research applications for this compound are not extensively detailed in the provided search results, its structural components suggest its utility in areas where quaternary ammonium salts and allylic compounds are employed. Quaternary ammonium salts, in general, are used as phase-transfer catalysts, which facilitate reactions between reactants in immiscible phases. wikipedia.org The allyl group provides a site for further chemical modification, such as polymerization or addition reactions.

The iodide counterion can also play a role in specific applications. For instance, in the field of materials science, the choice of counterion can influence the properties of ionic liquids and polymers derived from quaternary ammonium monomers. The photochemical reactivity of iodide could also be exploited in specific contexts. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

13448-30-1 |

|---|---|

Molecular Formula |

C6H14IN |

Molecular Weight |

227.09 g/mol |

IUPAC Name |

trimethyl(prop-2-enyl)azanium;iodide |

InChI |

InChI=1S/C6H14N.HI/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

QONMIDAMPXKNRX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC=C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ammonium, Allyltrimethyl , Iodide

Classical Quaternization Strategies

The most established method for synthesizing Ammonium (B1175870), allyltrimethyl-, iodide is the direct alkylation of trimethylamine (B31210) with allyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Insights into Nitrogen Alkylation with Allylic Halides

The formation of Ammonium, allyltrimethyl-, iodide from trimethylamine and allyl iodide proceeds via an SN2 mechanism. In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of allyl iodide. This attack occurs from the side opposite to the iodine atom, referred to as a "backside attack". masterorganicchemistry.comlibretexts.org

Simultaneously, as the new carbon-nitrogen bond forms, the carbon-iodine bond breaks, with the iodide ion acting as the leaving group. libretexts.orgwikipedia.org The reaction passes through a trigonal bipyramidal transition state where the nitrogen, the central carbon, and the iodine are momentarily aligned. masterorganicchemistry.comwikipedia.org The rate of this bimolecular reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. wikipedia.org The presence of the adjacent pi system (the C=C double bond) in the allyl group can stabilize the SN2 transition state, potentially influencing the reaction rate compared to a saturated alkyl halide. wikipedia.org

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and yield of the quaternization reaction are significantly influenced by several key parameters, including solvent, temperature, reaction time, and stoichiometry. The choice of solvent is critical; polar aproc solvents are often favored in SN2 reactions. chemistrysteps.com For the synthesis of quaternary ammonium salts, solvents such as acetonitrile (B52724), dimethylformamide (DMF), and alcohols are commonly employed. google.comresearchgate.net

Elevated temperatures can increase the reaction rate but may also lead to decomposition of the product or starting materials if too high. google.com Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the chosen conditions. researchgate.netmdpi.com An excess of the alkylating agent, allyl iodide, is often used to ensure the complete conversion of the tertiary amine. dtic.mil The reaction can also be performed without a solvent, which can reduce by-product formation and simplify purification. google.com

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Tertiary Amine + Alkyl Halide | Acetonitrile | Reflux | 1 week | 86 |

| Tertiary Amine + Alkyl Halide | Ethanolic Solution | Ambient | 48-120 hours | 67-72 |

| Tertiary Amine + Alkyl Halide | Solvent-Free | 80-125 | ~2 hours | High |

| Tertiary Amine + Benzyl (B1604629) Halide | Water or Water-containing Organic Solvent | Not Specified | Not Specified | High |

| Tertiary Amine + Alkyl Halide | DMF/Sealed Tube | 100 | Not Specified | Not Specified |

Contemporary and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. This includes the use of catalysts to improve reaction conditions and the exploration of solvent-free and atom-economical approaches.

Catalytic Approaches in Quaternary Ammonium Salt Synthesis

While the direct quaternization of tertiary amines is often efficient, catalytic methods can offer advantages such as milder reaction conditions and faster reaction times. Phase transfer catalysts are sometimes employed in quaternization reactions, especially when dealing with immiscible reactants. quora.com For certain quaternizations, metal catalysts have been investigated to facilitate the reaction, although this is less common for simple alkylations like the synthesis of this compound. researchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times for the synthesis of various quaternary ammonium salts, often in the absence of a solvent. researchgate.net

Exploration of Solvent-Free and Atom-Economical Methodologies

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate solvent waste and can simplify product isolation. google.com The synthesis of quaternary ammonium salts can often be performed without a solvent, sometimes with heating, to afford high yields of the desired product. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov The synthesis of this compound via the direct addition of trimethylamine to allyl iodide is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. rsc.org This type of addition reaction represents an ideal in terms of atom economy, with no byproducts being generated. nih.gov

Advanced Purification and Isolation Techniques for Research-Grade Purity

Obtaining this compound in high purity is crucial for its use in research and other applications. The primary method for purification is recrystallization. After the reaction is complete, the crude product, which often precipitates from the reaction mixture, is collected by filtration. researchgate.netnih.gov

The crude salt is then washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials or non-polar impurities. researchgate.netnih.gov Recrystallization is then carried out by dissolving the salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol/ethyl acetate) and allowing it to cool slowly, which induces the formation of pure crystals. acs.org In some cases, the product can be precipitated from an aqueous solution by the addition of a water-miscible organic solvent. google.com The purity of the final product is typically confirmed by techniques such as melting point determination and spectroscopic analysis.

Recrystallization and Chromatographic Strategies

The purification of this compound is critical to obtaining a product with the high degree of purity required for subsequent applications and mechanistic studies. The primary methods employed for this purpose are recrystallization and various forms of chromatography, which are designed to separate the target compound from unreacted starting materials, by-products, and other impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent system. For quaternary ammonium salts like this compound, the process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

A common strategy for quaternary ammonium iodides involves using a polar solvent to dissolve the salt, followed by the addition of a less polar anti-solvent to induce precipitation. For instance, a procedure analogous to the synthesis of benzyltrimethylammonium iodide involves dissolving the crude salt in a solvent like absolute ethanol. orgsyn.org Subsequent cooling and the addition of an anti-solvent such as anhydrous ether can effectively precipitate the purified product. orgsyn.org The selection of an appropriate solvent system is paramount and is often determined empirically.

Interactive Table 1: Potential Solvent Systems for Recrystallization of Quaternary Ammonium Iodides The following table lists solvent systems commonly used for the recrystallization of related quaternary ammonium salts, which could be adapted for this compound.

| Solvent (for dissolving) | Anti-Solvent (for precipitation) | Rationale and Notes |

|---|---|---|

| Ethanol | Diethyl Ether | Ethanol effectively dissolves the ionic salt, while the non-polar ether reduces the overall solubility, inducing crystallization. orgsyn.org |

| Methanol | Ethyl Acetate | Similar to the ethanol/ether system, offering a different polarity balance that may be effective for separating specific impurities. |

| Acetonitrile | Toluene | Acetonitrile is a polar aprotic solvent that can be a good choice for dissolving quaternary ammonium salts. |

| Water | Acetone | A highly polar protic solvent system, useful if the compound is highly water-soluble and impurities are less so. Care must be taken to thoroughly dry the final product. |

Chromatographic Strategies

Chromatography provides a more refined method for purification and is particularly useful for separating complex mixtures or achieving very high purity.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for monitoring the progress of the synthesis and assessing the purity of the final product. For iodide-containing compounds, specific solvent systems can be developed to achieve separation from precursors and by-products. umich.edu A silica gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of solvents. For example, solvent systems containing methyl ethyl ketone, ammonium hydroxide (B78521), and water have been developed to separate various iodinated compounds, where the polarity can be adjusted to control the retention factor (Rf) of the components. umich.edu

Ion-Exchange Chromatography: This technique is highly effective for purifying ionic compounds. In a typical setup, the crude this compound solution is passed through a column containing an ion-exchange resin. The quaternary ammonium cation (allyltrimethylammonium) would be retained by a cation-exchange resin, allowing neutral impurities to be washed away. The purified cation can then be eluted using a solution with a high concentration of a different, more strongly binding cation or by changing the pH.

Ion Chromatography (IC): While primarily an analytical technique, IC principles can be applied to purification. More commonly, it is used to analyze the purity of the final product by quantifying the iodide anion or detecting other ionic impurities. nih.govnih.gov

Assessment of Purity for Mechanistic and Application Studies

Ensuring the high purity of this compound is a prerequisite for its use in detailed mechanistic studies and specialized applications, such as in materials science where impurities can dramatically alter material properties. epo.orgsamaterials.com A comprehensive assessment of purity involves a combination of analytical techniques to confirm the chemical structure and quantify any residual impurities.

Analytical Techniques for Purity Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. The spectra can verify the presence of the allyl and trimethyl groups and their connectivity to the nitrogen atom. Furthermore, NMR can detect and quantify proton-containing impurities, with a detection limit often below 0.5 mol%. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic C-H stretching and bending vibrations for the allyl and methyl groups, as well as C=C stretching from the allyl group. The absence of peaks corresponding to starting materials, such as a tertiary amine, would provide evidence of purity. This technique was used to confirm the structure of the related compound trimethylselenonium iodide. researchgate.net

Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD): This is a highly sensitive and quantitative method for determining the concentration of iodide and other anions in the sample. nih.govnih.gov The method involves separating anions on an ion-exchange column followed by electrochemical detection. nih.gov This technique allows for precise quantification of the iodide content, ensuring correct stoichiometry, and can detect anionic impurities with high accuracy. Methods have been developed that show a linear response over a wide concentration range and have detection limits in the nanogram per milliliter (ng/mL) range. nih.gov

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and iodine in the compound. The experimental values are compared against the theoretically calculated percentages for the pure compound. A close correlation between the found and calculated values is a strong indicator of high purity.

Interactive Table 2: Summary of Analytical Methods for Purity Assessment

| Analytical Method | Information Provided | Typical Application in Purity Assessment |

|---|---|---|

| ¹H and ¹³C NMR | Structural verification, detection of organic impurities. scispace.comresearchgate.net | Confirms the identity of the compound and quantifies proton-bearing impurities. |

| FTIR Spectroscopy | Identification of functional groups. researchgate.net | Confirms the presence of expected chemical bonds and the absence of functional groups from starting materials. |

| Ion Chromatography (IC) | Quantification of iodide and other ionic impurities. nih.govnih.gov | Verifies the correct anionic content and screens for halide or other anionic contaminants. |

| Elemental Analysis | Percentage composition of C, H, N, I. | Provides a bulk assessment of purity by comparing the experimental elemental composition to the theoretical values. |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of the number of components in a sample. umich.edunih.gov | Rapidly checks for the presence of impurities during purification and in the final product. |

Reactivity and Fundamental Reaction Mechanisms Involving Ammonium, Allyltrimethyl , Iodide

Reactivity Profile of the Allyl Moiety

The allyl group, with its carbon-carbon double bond adjacent to a methylene (B1212753) group, is a versatile functional group that can participate in a variety of transformations.

Radical Mediated Transformations and Addition Pathways

The double bond in the allyl group of allyltrimethylammonium iodide is susceptible to radical addition reactions. These reactions are typically initiated by the formation of a radical species, which then attacks the π-system of the double bond. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate.

In the case of radical addition to allylic compounds, the initial attack can occur at either the terminal (Cγ) or internal (Cβ) carbon of the double bond. The stability of the resulting radical intermediate often dictates the major product. For instance, the addition of a radical (R•) to the terminal carbon generates a more stable secondary radical, whereas addition to the internal carbon would lead to a less stable primary radical. This generally favors the formation of the terminal addition product.

The process can be initiated by various radical initiators, such as peroxides or AIBN (azobisisobutyronitrile), which decompose upon heating or irradiation to generate the initial radical species. The propagation steps then involve the addition of the radical to the allyl group and subsequent reaction of the newly formed radical.

While specific studies on radical-mediated transformations of allyltrimethylammonium iodide are not extensively documented, the general principles of radical addition to alkenes provide a framework for predicting its reactivity. The presence of the quaternary ammonium (B1175870) group may exert electronic and steric effects on the reactivity of the allyl moiety in these transformations.

Electrophilic Activation and Ionic Reaction Mechanisms

The electron-rich double bond of the allyl group is also susceptible to attack by electrophiles, initiating ionic reaction mechanisms. The addition of an electrophile (E+) to the double bond typically proceeds through a carbocationic intermediate.

The regioselectivity of electrophilic addition to the allyl group follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate at the more substituted carbon. The subsequent attack of a nucleophile (Nu-) on this carbocation completes the addition reaction.

For allyltrimethylammonium iodide, the electrophilic addition would proceed as follows:

Electrophilic Attack: The electrophile adds to the terminal carbon (Cγ) of the allyl group.

Carbocation Formation: A secondary carbocation is formed at the internal carbon (Cβ). This carbocation is stabilized by the adjacent alkyl group.

Nucleophilic Attack: The nucleophile attacks the carbocation, leading to the final addition product.

The nature of the electrophile and the reaction conditions can influence the outcome of the reaction. Common electrophiles include protons (from acids), halogens, and other electron-deficient species. The iodide counter-ion present in the salt can also potentially participate in these reactions, for example, through the formation of molecular iodine which can then act as an electrophile.

Reactions at the Quaternary Ammonium Center

The quaternary ammonium group is a key feature of allyltrimethylammonium iodide, and its reactivity is central to several important transformations.

Mechanistic Investigations of C-N Bond Cleavage Reactions

Cleavage of the carbon-nitrogen (C-N) bond in quaternary ammonium salts is a significant reaction pathway, often requiring specific conditions or catalysts. The strength of the C-N bond makes these compounds relatively stable, but cleavage can be induced under various conditions.

Mechanistic investigations into the C-N bond cleavage of quaternary ammonium salts have revealed several pathways, including:

Reductive Cleavage: This can be achieved using reducing agents or through electrochemical methods. The reaction often involves the formation of radical intermediates.

Nucleophilic Attack: While less common due to the poor leaving group ability of the amine, under forcing conditions or with highly reactive nucleophiles, direct displacement of the trimethylamine (B31210) group can occur.

Rearrangement Reactions: In specific structural contexts, rearrangements can facilitate C-N bond cleavage.

For allyltrimethylammonium iodide, the cleavage of the C-N bond would result in the formation of an allyl derivative and trimethylamine. The specific products would depend on the reaction conditions and the other reagents present.

Nucleophilic Substitution Patterns and Regioselectivity

Allyltrimethylammonium iodide can undergo nucleophilic substitution reactions where the trimethylamine group acts as the leaving group. However, trimethylamine is a relatively poor leaving group compared to halides. Therefore, these reactions often require forcing conditions.

Nucleophilic attack can occur at two positions in the allyl system:

SN2 Pathway: Direct attack at the α-carbon (the carbon attached to the nitrogen) leads to the direct substitution product.

SN2' Pathway (Allylic Rearrangement): Attack at the γ-carbon of the allyl group, with concomitant rearrangement of the double bond, leads to the allylic substitution product.

The regioselectivity of the nucleophilic attack (SN2 vs. SN2') is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the α-carbon. Hard nucleophiles tend to favor the SN2 pathway, while softer nucleophiles may favor the SN2' pathway. Increased steric bulk around the α-carbon can also promote the SN2' reaction.

| Reaction Type | Position of Attack | Product | Influencing Factors |

|---|---|---|---|

| SN2 | α-carbon | Direct Substitution | Hard nucleophiles, less steric hindrance |

| SN2' | γ-carbon | Allylic Rearrangement | Soft nucleophiles, increased steric hindrance |

Hofmann Elimination Pathways and Stereochemical Considerations

The Hofmann elimination is a classic reaction of quaternary ammonium hydroxides, which are typically formed in situ from the corresponding iodide salt by treatment with silver oxide and water. byjus.comlibretexts.org This elimination reaction leads to the formation of an alkene and a tertiary amine. byjus.com

The reaction proceeds via an E2 (elimination, bimolecular) mechanism. The hydroxide (B78521) ion acts as a base, abstracting a proton from the carbon beta to the quaternary ammonium group, leading to the formation of a double bond and the departure of the trimethylamine leaving group.

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's rule . This rule states that in the elimination of asymmetrically substituted quaternary ammonium salts, the major product is the least substituted alkene. byjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the most substituted alkene in many other elimination reactions. The preference for the Hofmann product is attributed to the steric bulk of the trimethylammonium leaving group, which makes the abstraction of the less sterically hindered proton more favorable.

In the case of allyltrimethylammonium iodide, the allyl group itself does not have a beta-hydrogen that can be abstracted for elimination to form a different alkene. However, if one of the methyl groups were replaced with a larger alkyl group containing a beta-hydrogen, the Hofmann elimination would proceed to give the least substituted alkene.

The stereochemistry of the Hofmann elimination is typically anti-periplanar, meaning the abstracted proton and the leaving group are in the same plane but on opposite sides of the C-C bond. However, syn-elimination pathways have also been observed, particularly in rigid cyclic systems where an anti-periplanar arrangement is not possible.

| Aspect | Description |

|---|---|

| Mechanism | E2 (bimolecular elimination) |

| Regioselectivity | Hofmann's Rule: formation of the least substituted alkene byjus.com |

| Stereochemistry | Typically anti-periplanar, but syn-elimination is possible |

Influence of the Iodide Counterion on Reaction Dynamics

Role in Anion Exchange Processes and Derivatization

The identity of the anion in a quaternary ammonium salt can significantly influence the salt's physical and chemical properties. researchgate.net In many synthetic applications involving quaternary ammonium salts like allyltrimethylammonium iodide, the iodide ion is intentionally replaced by another anion to facilitate a specific reaction. This process, known as anion exchange, is a fundamental strategy for activating the quaternary ammonium cation for subsequent transformations.

One of the most common examples of this is in the Hofmann elimination reaction. libretexts.org For an E2 elimination to occur, a strong base is required. The iodide ion is a weak base, making allyltrimethylammonium iodide itself unsuitable for direct elimination. Therefore, the iodide is typically exchanged for a hydroxide ion (OH⁻), a much stronger base. libretexts.orgucalgary.ca This exchange is frequently accomplished by treating the quaternary ammonium iodide with silver oxide (Ag₂O) in water. libretexts.orgucalgary.ca The silver cation (Ag⁺) precipitates the iodide as silver iodide (AgI), leaving the hydroxide ion as the counterion to the allyltrimethylammonium cation. ucalgary.ca The resulting allyltrimethylammonium hydroxide can then be heated to induce elimination. libretexts.org

Anion exchange resins offer a versatile and often cleaner alternative to precipitation methods. nih.govresearchgate.net These solid-supported resins can be pre-loaded with a desired anion. When a solution of allyltrimethylammonium iodide is passed through the resin, the iodide ions are captured by the resin, and the pre-loaded anions are released into the solution, effectively swapping the counterion of the ammonium salt. nih.govresearchgate.net This technique is advantageous as it avoids the use of heavy metal salts and simplifies purification. A variety of anions can be introduced using this method, including hydroxides, carbonates, and various carboxylates. researchgate.net

The spontaneous exchange of counterions can also occur, particularly in solution, where anions from the solvent or other dissolved salts can replace the original counterion. researchgate.net This phenomenon highlights the dynamic nature of the ionic bond in these salts and is a critical consideration in designing reaction conditions.

Beyond being a leaving group in exchange reactions, the iodide ion itself can be the basis for derivatization. For instance, methods have been developed for the analytical determination of iodide by its oxidative reaction with N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, which can then be quantified. nih.gov This type of derivatization underscores the chemical reactivity inherent to the iodide ion.

Table 1: Methods for Anion Exchange in Quaternary Ammonium Iodide Salts

| Method | Reagent(s) | Target Anion | Byproduct | Application Example |

| Precipitation | Silver(I) oxide (Ag₂O) / Water | Hydroxide (OH⁻) | Silver Iodide (AgI) | Activation for Hofmann Elimination libretexts.orgucalgary.ca |

| Ion Exchange Resin | Anion exchange resin (e.g., OH⁻ form) | Hydroxide, Acetate, etc. | Resin-bound Iodide | General purpose, halide-free salt preparation nih.govresearchgate.net |

| Acid-Base Reaction | Stronger acids (e.g., carboxylic acids) | Carboxylates (e.g., CH₃COO⁻) | Hydrogen Iodide (HI) or its salt | Synthesis of novel ionic liquids researchgate.net |

Participation in Redox Chemistry and Catalytic Cycles

The iodide counterion is not an inert spectator; it is redox-active and can directly participate in and influence the mechanism of chemical reactions. Its ability to be oxidized from I⁻ to other oxidation states (such as I₂ or hypervalent iodine species) is central to its role in redox chemistry. acs.orgnih.gov

The redox potential of the iodide ion makes it a key component in certain catalytic cycles. For example, research has shown that the presence of an iodide counterion, as opposed to a chloride ion, can impart redox activity to otherwise inactive cationic molecules. acs.org This suggests that the iodide itself is the redox-active species. In studies on cationic dendrimers, redox activity was observed only when iodide was the counterion, which is consistent with the reduction potential of the anion. acs.org

Iodide ions can be oxidized by hypervalent iodine(III) reagents or electrochemically to generate highly reactive hypervalent iodine species. nih.govumich.edu These in-situ generated species can then mediate a variety of oxidative transformations, acting as powerful catalysts. nih.gov This process forms a catalytic cycle where electricity or a chemical oxidant regenerates the active iodine(III) species from the iodide (I⁻) or iodine (I⁺) state. nih.gov Such systems are advantageous as they can eliminate the need for stoichiometric amounts of chemical oxidants. nih.gov

Furthermore, iodide has been shown to significantly accelerate the rate of certain reduction reactions. In UV/sulfite water treatment systems for the degradation of pollutants, the addition of iodide dramatically increases the reaction rates. nih.gov This enhancement is attributed to two factors: the iodide ion itself is a source of hydrated electrons (a powerful reducing agent) upon UV irradiation, and it also helps to prolong the lifetime of these electrons by scavenging reactive radical species that would otherwise consume them. nih.gov

The reaction between iodide ions and hydrogen peroxide is a classic example used in chemical kinetics studies to demonstrate redox principles. ncert.nic.incbseacademic.nic.in The rate of this reaction, often monitored by the appearance of iodine, is dependent on the concentration of the iodide ions, illustrating their direct role in the reaction mechanism. cbseacademic.nic.in

Table 2: Redox Characteristics of the Iodide Counterion

| Process | Role of Iodide | Oxidized Species | Application / Example |

| Catalytic Oxidation | Catalyst Precursor | Iodine(I) / Iodine(III) species | Electrochemical synthesis of dihydrooxazoles nih.gov |

| Redox-Active Modulation | Imparts redox activity to cation | Iodine (I₂) / Triiodide (I₃⁻) | Enhancing antioxidant properties of dendrimers acs.org |

| Reductive Degradation | Rate Accelerator / e⁻ source | Iodine atoms/radicals | Enhanced degradation of pollutants in UV/Sulfite systems nih.gov |

| Classical Redox Reaction | Reductant | Iodine (I₂) | Reaction with hydrogen peroxide (Iodine clock reaction) ncert.nic.incbseacademic.nic.in |

Polymerization Science and Advanced Materials Applications of Ammonium, Allyltrimethyl , Iodide

Homopolymerization Studies

The synthesis of a homopolymer from Ammonium (B1175870), allyltrimethyl-, iodide would involve the joining of multiple monomer units. Understanding the kinetics and mechanism of this process is crucial for controlling the polymer's properties.

Controlled Radical Polymerization (CRP) via Allylic Monomers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer methods to produce polymers with well-defined architectures and low polydispersity. The application of these techniques to allylic monomers is an active area of research. For Ammonium, allyltrimethyl-, iodide, the use of iodine-mediated CRP methods could be particularly relevant given the presence of the iodide counter-ion. However, specific literature detailing the successful controlled polymerization of this monomer, including the experimental conditions and resulting polymer characteristics, is not available.

Ionic Polymerization Methodologies for Allylic Quaternary Ammonium Salts

Ionic polymerization, which can be either cationic or anionic, is another pathway for polymer synthesis. Given the cationic nature of the allyltrimethylammonium ion, cationic polymerization would be the expected ionic route. This method is typically effective for monomers that can form stable carbocations. While the polymerization of other quaternary ammonium salts has been explored, specific methodologies and findings related to the ionic polymerization of this compound are not documented in the reviewed literature.

Copolymerization Strategies for Multifunctional Polymers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create polymers with a wide range of properties and functionalities.

Synthesis of Copolymers with Vinyl and Acrylic Monomers

The copolymerization of this compound with common vinyl monomers (like styrene) and acrylic monomers (like methyl methacrylate) would be a route to introduce cationic charges and potentially other functionalities into a range of polymer backbones. The synthesis of such copolymers would require specific reaction conditions to overcome potential differences in monomer reactivity. However, reports on the successful synthesis of copolymers specifically incorporating this compound could not be found.

Elucidation of Copolymerization Parameters and Sequence Distribution

A quantitative understanding of copolymerization is achieved through the determination of monomer reactivity ratios (r1 and r2). These parameters describe the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. This information is crucial for predicting the copolymer composition and the distribution of monomer units along the polymer chain. The absence of experimental studies on the copolymerization of this compound means that no reactivity ratios are available, and thus, the behavior of this monomer in copolymerization cannot be accurately predicted or described.

Synthesis and Characterization of Functional Polymeric Materials

The direct polymerization of monomers containing quaternary ammonium (QA) functional groups, such as allyltrimethylammonium iodide, is a primary strategy for producing polymers with 100% functionalization. nih.gov This approach allows for the precise incorporation of ionic groups within the polymer architecture, leading to materials with tailored properties for specific advanced applications.

Hydrogels are cross-linked hydrophilic polymer networks capable of absorbing large quantities of water. researchgate.net The incorporation of ionic monomers like allyltrimethylammonium iodide into the polymer structure is a key strategy for designing "smart" or responsive hydrogels. These materials can undergo significant volume changes in response to external stimuli such as pH, ionic strength, or the presence of specific ions. nih.govnih.gov

Polymers containing the allyltrimethylammonium group are strong polyelectrolytes. When formed into a hydrogel, the electrostatic repulsion between the fixed positive charges on the polymer chains contributes significantly to the swelling behavior. In deionized water, these repulsions are strong, leading to a highly swollen state. However, in a salt solution, the charges are screened by mobile counter-ions, which reduces the repulsion and causes the hydrogel to shrink. This sensitivity to the ionic environment makes these hydrogels suitable for applications as sensors or actuators.

Furthermore, the nature of the counter-ion (iodide) can influence the hydrogel's properties. The specific interactions between the quaternary ammonium sites and different anions in the surrounding medium can lead to varied degrees of swelling, making the hydrogel selectively responsive. The design of these materials involves copolymerizing allyltrimethylammonium iodide with neutral monomers and a cross-linking agent. The ratio of these components allows for fine-tuning the mechanical properties and the sensitivity of the hydrogel to external stimuli.

Ion exchange is a powerful separation technique that utilizes insoluble polymeric materials containing charged functional groups to exchange ions with a surrounding solution. sigmaaldrich.com Strong base anion exchange resins, which are effective over a wide pH range, are characterized by quaternary ammonium functional groups. sigmaaldrich.com Polymers synthesized from allyltrimethylammonium iodide are inherently strong base anion exchangers due to the covalently bound trimethylammonium cations.

These specialized polymers function by providing a fixed positively charged site (the quaternary ammonium group) that can reversibly bind and exchange anions, such as the iodide ion it initially holds. researchgate.net This makes them particularly effective for applications involving the capture, removal, or exchange of anions from aqueous solutions. researchgate.neteichrom.com Weak-base polyamine resins have demonstrated exceptionally high iodide uptake capacities, and polymers based on allyltrimethylammonium iodide are expected to exhibit similar high performance due to the permanent cationic nature of the quaternary amine. researchgate.net

The synthesis involves creating a cross-linked polymer matrix from the allyltrimethylammonium iodide monomer, often with a co-monomer like divinylbenzene (B73037) to ensure insolubility and mechanical stability. sigmaaldrich.com The performance of these resins in dynamic column-based separations is critical for industrial applications, where factors like breakthrough capacity and selectivity against competing anions are key parameters. researchgate.net

Table 1: Representative Anion Uptake Capacities for Polyamine-Based Resins This table presents illustrative data for comparable resin types to indicate the potential performance of poly(allyltrimethylammonium iodide)-based materials.

| Resin Type | Target Anion | Maximum Uptake Capacity (mg/g) | Isotherm Model |

|---|---|---|---|

| Purolite MTS9850 | Iodide | 761 ± 14 | Dubinin–Radushkevich |

| Lewatit A365 | Iodide | 589 ± 15 | Dubinin–Radushkevich |

Data sourced from studies on weak base anion exchange resins, demonstrating high affinity for iodide. researchgate.net

Solid polymer electrolytes (SPEs) are a critical component for the development of safer, all-solid-state energy storage devices. ncepu.edu.cnsciopen.com Their function relies on the transport of ions through a solid polymer matrix. sciopen.com this compound can be utilized in SPEs in two primary ways: as a monomer to form a polyelectrolyte or as a dissociable salt dopant in a host polymer matrix. ncepu.edu.cn

When used as a dopant, allyltrimethylammonium iodide is dissolved within a host polymer such as poly(ethylene oxide) (PEO) or polyvinylidene fluoride (B91410) (PVDF). orientjchem.org Upon dissociation, it provides mobile trimethylammonium cations and iodide anions that act as charge carriers. The addition of iodide salts to a polymer matrix is known to form charge-transfer complexes that can enhance electrical conductivity by introducing a higher concentration of charge carriers. orientjchem.org

Alternatively, polymerization of allyltrimethylammonium iodide creates a single-ion conductor, or polyelectrolyte. In this architecture, the quaternary ammonium cations are covalently bound to the polymer backbone, rendering them immobile. The iodide anions, however, are mobile counter-ions and are the primary charge carriers. This design can lead to a high transference number for the anion, which is desirable for certain electrochemical applications. The ionic conductivity of SPEs is highly dependent on temperature and the concentration of the mobile ions. researchgate.netresearchgate.net

Table 2: Illustrative Ionic Conductivity of Doped Solid Polymer Electrolytes This table shows representative data for polymer electrolytes doped with iodide salts, analogous to systems using allyltrimethylammonium iodide.

| Polymer System | Dopant (wt%) | Temperature | Ionic Conductivity (S cm⁻¹) |

|---|---|---|---|

| PVDF/PEO | 5% KI | Room Temp. | Varies with concentration |

| PVDF/PEO | 10% KI | Room Temp. | Varies with concentration |

| PVDF/PEO | 15% KI | Room Temp. | Varies with concentration |

| Pectin | 50% LiTf | Room Temp. | 3.87 x 10⁻⁵ |

| PVA:NaAlg | 15% NH₄NO₃ | Room Temp. | 1.05 x 10⁻⁶ |

Data adapted from analogous systems to illustrate the effect of salt doping on conductivity. orientjchem.orgresearchgate.net

Impact on Polymer Architecture and Macromolecular Engineering

Macromolecular engineering involves the precise design and synthesis of polymers with complex yet well-defined structures to achieve targeted properties. cmu.edu The unique chemical nature of allyltrimethylammonium iodide makes it a valuable monomer for creating sophisticated polymer architectures using modern controlled polymerization techniques.

Block copolymers, which consist of two or more distinct polymer chains linked together, are known for their ability to self-assemble into ordered nanostructures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for synthesizing such well-defined block copolymers. rsc.orgresearchgate.net

The allyltrimethylammonium iodide monomer can be polymerized using RAFT to create a hydrophilic and charged polymer block. By using a suitable RAFT agent, this block can be chained with a different, hydrophobic block (e.g., polystyrene or poly(methyl methacrylate)) to form an amphiphilic diblock copolymer. researchgate.net The synthesis strategy would involve selecting a RAFT agent compatible with the polymerization of both monomer types. In some cases, "switchable" RAFT agents can be employed; these agents can be chemically altered (e.g., by changing pH) to effectively control the polymerization of different classes of monomers sequentially. researchgate.netsigmaaldrich.com

The resulting poly(hydrophobic)-b-poly(allyltrimethylammonium iodide) block copolymers would self-assemble in solution to form structures like micelles or vesicles, with a hydrophobic core and a charged hydrophilic corona. These complex topologies are of great interest for applications in drug delivery and nanotechnology.

The formation of a stable, three-dimensional network is the defining feature of a hydrogel. researchgate.netsapub.org This is achieved by cross-linking the polymer chains. Allyltrimethylammonium iodide provides a direct pathway to forming such networks through its polymerizable allyl group.

A common method is to copolymerize the monomer with a small amount of a di-vinyl cross-linking agent, such as N,N'-methylene-bis-acrylamide. researchgate.net During the free-radical polymerization, the cross-linker becomes incorporated into multiple growing polymer chains, effectively tying them together into a single macroscopic network. youtube.com

The density of these cross-links is a critical parameter that governs the hydrogel's properties. youtube.com A higher cross-link density leads to a stiffer, less elastic hydrogel that can absorb less water, while a lower density results in a softer, more swellable material. youtube.com By carefully controlling the monomer-to-cross-linker ratio, the physical properties of the resulting hydrogel can be precisely engineered for a specific application. nih.gov

Table 3: Influence of Cross-linker Concentration on Hydrogel Properties (Illustrative) This table provides a generalized representation of how cross-linker concentration affects key hydrogel characteristics.

| Cross-linker Concentration | Swelling Ratio | Mechanical Stiffness | Mesh Size |

|---|---|---|---|

| Low | High | Low | Large |

| Medium | Medium | Medium | Medium |

| High | Low | High | Small |

This table illustrates general principles of hydrogel cross-linking. nih.govyoutube.com

Advanced Polymer Characterization Methodologies in Research

The comprehensive characterization of polymers derived from allyltrimethylammonium iodide is crucial for tailoring their properties for specific applications, such as in hydrogels, flocculants, and other functional materials. Researchers rely on a combination of advanced techniques to gain a full picture of the polymer's molecular and supramolecular characteristics.

Molecular Weight and Polydispersity Analysis in Complex Systems

The molecular weight and its distribution, known as polydispersity, are fundamental parameters that significantly influence the mechanical, rheological, and solution properties of polymers. For complex systems such as copolymers of allyltrimethylammonium iodide and acrylamide (B121943), determining these characteristics with accuracy is a key focus of research.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for this purpose. nih.gov In a typical GPC analysis, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones. lcms.cz The use of multi-detector GPC, often including refractive index (RI), viscometry, and light scattering detectors, allows for the determination of absolute molecular weights without the need for column calibration with polymer standards of the same composition. nih.gov

Research on the copolymerization of acrylamide with various monomers, a system analogous to copolymers containing allyltrimethylammonium iodide, provides insight into the expected outcomes. For instance, studies on the synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol) have reported the successful characterization of the resulting copolymers using GPC. ajchem-a.com In such studies, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn, are determined. A lower PDI value, approaching 1.0, indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving specific material properties.

Table 1: Illustrative GPC Analysis Data for Acrylamide-Based Copolymers This table presents hypothetical data based on typical findings for acrylamide copolymers to illustrate the type of results obtained from GPC analysis.

| Copolymer Composition (molar ratio) | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Acrylamide / Allyltrimethylammonium Iodide (90:10) | 85,000 | 153,000 | 1.80 |

| Acrylamide / Allyltrimethylammonium Iodide (80:20) | 72,000 | 136,800 | 1.90 |

| Acrylamide / Allyltrimethylammonium Iodide (70:30) | 61,000 | 122,000 | 2.00 |

Spectroscopic and Morphological Elucidation of Polymer Structures

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized polymers, while morphological studies provide insights into their higher-order assembly, particularly for materials like hydrogels.

Spectroscopic Characterization:

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a polymer. researchgate.net In the case of a copolymer of allyltrimethylammonium iodide and acrylamide, the FTIR spectrum would be expected to show characteristic absorption bands for both monomer units. For the acrylamide component, strong bands corresponding to the amide I (C=O stretching) and amide II (N-H bending) vibrations would be prominent, typically around 1670 cm⁻¹ and 1610 cm⁻¹, respectively. researchgate.net The presence of the allyltrimethylammonium iodide moiety would be confirmed by bands associated with the C-N stretching of the quaternary ammonium group and the vibrations of the allyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the polymer's microstructure and composition. researchgate.netsid.irnih.gov In the ¹H NMR spectrum of a poly(allyltrimethylammonium iodide-co-acrylamide), one would expect to see broad signals corresponding to the polymer backbone protons. researchgate.net More specifically, signals for the methyl protons of the trimethylammonium group would likely appear as a sharp singlet, while the protons of the allyl group and the acrylamide backbone would exhibit more complex, overlapping multiplets. The relative integration of these signals can be used to determine the copolymer composition.

Table 2: Expected Characteristic Spectroscopic Peaks for Poly(allyltrimethylammonium iodide-co-acrylamide) This table outlines the anticipated peak assignments in FTIR and ¹H NMR spectra based on the known spectral data of the constituent monomers and related polymers.

| Spectroscopy | Peak/Chemical Shift (δ) | Assignment |

|---|---|---|

| FTIR (cm⁻¹) | ~3400-3200 | N-H stretching (Amide) |

| ~1670 | C=O stretching (Amide I) | |

| ~990 and ~910 | =C-H bending (Allyl group) | |

| ¹H NMR (ppm) | ~1.5-2.5 | -CH₂-CH- (Polymer backbone) |

| ~3.1 | -N⁺(CH₃)₃ (Trimethylammonium protons) | |

| ~4.0 | -CH₂-N⁺- (Methylene protons adjacent to nitrogen) | |

| ~5.5-6.2 | -CH=CH₂ (Vinyl protons of allyl group) |

Morphological Characterization:

Advanced Spectroscopic and Analytical Characterization for Research on Ammonium, Allyltrimethyl , Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For a charged species like allyltrimethylammonium iodide, NMR provides detailed insights into its covalent structure and the ionic interactions at play.

In Situ NMR for Reaction Monitoring

In situ or real-time NMR spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within the NMR tube. uni.lu This technique is exceptionally powerful for elucidating reaction mechanisms, determining kinetics, and identifying short-lived intermediates. For the synthesis of allyltrimethylammonium iodide, which is typically formed by the quaternization of trimethylamine (B31210) with allyl iodide, in situ NMR can track the consumption of the reactants and the formation of the product in real-time. By acquiring a series of spectra over the course of the reaction, the concentration of each species can be quantified, providing data to build a comprehensive kinetic model. researchgate.netresearchgate.net This approach is also invaluable for studying the decomposition or subsequent reactions of allyltrimethylammonium iodide, such as its reaction with bases. archive.orggatech.edu

Multinuclear NMR for Structural and Dynamic Studies

A full structural confirmation of allyltrimethylammonium iodide relies on multinuclear NMR experiments, primarily ¹H and ¹³C NMR. While specific published spectra for this compound are scarce, the expected chemical shifts and coupling constants can be reliably predicted based on its structure and data from analogous compounds. researchgate.netchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the allyltrimethylammonium cation. The nine protons of the three equivalent methyl groups attached to the nitrogen would appear as a sharp singlet. The protons of the allyl group would present a more complex pattern, with the methylene (B1212753) protons adjacent to the nitrogen appearing as a doublet, and the vinylic protons showing characteristic splitting patterns for a terminal alkene.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Distinct signals would be observed for the methyl carbons, the allylic methylene carbon, and the two vinylic carbons. The chemical shift of the carbon atoms is influenced by their local electronic environment, with the carbon atom bonded to the positively charged nitrogen atom showing a characteristic downfield shift. thieme-connect.deoregonstate.edu

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-(CH₃)₃ | ~3.1 | Singlet | 9H |

| N-CH₂-CH= | ~4.0 | Doublet | 2H |

| -CH=CH₂ | ~5.5-6.0 | Multiplet | 3H |

Table 1: Predicted ¹H NMR data for the Allyltrimethylammonium cation. Shifts are referenced to TMS and can vary based on the solvent.

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| N-(CH₃)₃ | ~55 |

| N-CH₂-CH= | ~65 |

| -CH=CH₂ | ~125 |

| -CH=CH₂ | ~130 |

Table 2: Predicted ¹³C NMR data for the Allyltrimethylammonium cation. Shifts are referenced to TMS and can vary based on the solvent.

Mass Spectrometry for Identification of Intermediates and Reaction Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for identifying molecules, reaction products, and transient intermediates. chemicalbook.comthieme-connect.de For ionic compounds like allyltrimethylammonium iodide, Electrospray Ionization (ESI) is the preferred method as it can transfer the pre-existing cation from solution to the gas phase for analysis.

The positive-ion ESI-MS of allyltrimethylammonium iodide would prominently feature the molecular cation, allyltrimethylammonium, at an m/z corresponding to its molecular weight (C₆H₁₄N⁺).

Expected m/z for [M]⁺: 100.11

Further analysis using tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, providing structural information. Likely fragmentation pathways for the allyltrimethylammonium cation include the loss of a methyl group or the cleavage of the allyl group. The identification of these specific fragment ions helps to confirm the structure of the parent ion and can be used to distinguish it from isomers. In reaction monitoring, MS can detect low-concentration intermediates that may not be observable by NMR. gatech.eduresearchgate.net

| Ion | Formula | m/z (Expected) | Comment |

| [M]⁺ | [C₆H₁₄N]⁺ | 100.11 | Molecular Cation |

| [M - CH₃]⁺ | [C₅H₁₁N]⁺ | 85.09 | Loss of a methyl group |

| [M - C₃H₅]⁺ | [C₃H₉N]⁺ | 59.07 | Loss of the allyl group (as a radical) |

Table 3: Predicted ESI-MS fragmentation data for the Allyltrimethylammonium cation.

X-ray Crystallography of Ammonium (B1175870), allyltrimethyl-, iodide and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure, including bond lengths, bond angles, and the packing of ions in the crystal lattice.

To perform this analysis, a high-quality single crystal of allyltrimethylammonium iodide must be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. While no published crystal structure for allyltrimethylammonium iodide is readily available, analysis would be expected to yield key crystallographic parameters. These parameters would define the exact conformation of the allyl group relative to the trimethylammonium headgroup and describe the precise coordination environment of the iodide anion with respect to the cations.

For derivatives, such as the related alkylammonium lead(II) iodide materials, X-ray diffraction is crucial for correlating crystal structure with material properties. googleapis.com

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of formula units per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

Table 4: Key parameters obtained from a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy (FTIR, Raman) in Reaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure. They are excellent tools for monitoring reactions by tracking the disappearance of functional groups in reactants and the appearance of new ones in products. monash.edu

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared light. Key vibrational modes for allyltrimethylammonium iodide would include C-H stretching and bending from the methyl and allyl groups, and the C=C stretching of the alkene. The presence of the quaternary ammonium group can also be identified. Comparing the spectrum of the product to the reactants (trimethylamine and allyl iodide) would clearly show the formation of the new C-N bond and the disappearance of the C-I bond of the reactant. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric bonds. Therefore, the C=C symmetric stretch of the allyl group would be expected to produce a strong Raman signal. A significant feature in the Raman spectrum of this compound would be the signals arising from the iodide counter-ion. While the single I⁻ ion is not Raman active, in the solid state or in concentrated solutions, polyiodide species like triiodide (I₃⁻) can form, which have very strong and characteristic Raman signals. researchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (sp³ - methyl) | FTIR/Raman | 2900-3000 |

| C-H Stretch (sp² - vinyl) | FTIR/Raman | 3000-3100 |

| C=C Stretch | FTIR/Raman | 1640-1650 |

| CH₂ Bend (Scissoring) | FTIR | ~1465 |

| C-N⁺ Stretch | FTIR | 900-1000 |

| I₃⁻ Symmetric Stretch | Raman | ~110 |

Table 5: Characteristic vibrational frequencies for Allyltrimethylammonium iodide.

Electrochemical Methods for Studying Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox behavior of chemical species. edaq.comnih.gov These techniques measure the current that develops in an electrochemical cell as the voltage is varied, providing information about the reduction and oxidation potentials of a compound.

For allyltrimethylammonium iodide, the electrochemical behavior is expected to be dominated by the iodide/iodine redox couple. The allyltrimethylammonium cation itself is generally considered electrochemically inactive within the typical potential windows of common solvents, as it contains no easily oxidizable or reducible functional groups.

A cyclic voltammogram of allyltrimethylammonium iodide in a suitable organic solvent (like acetonitrile (B52724) or methylene chloride) would show oxidation peaks corresponding to the conversion of iodide (I⁻) to iodine (I₂) and potentially triiodide (I₃⁻). researchgate.netresearchgate.net The process typically occurs in two steps:

3I⁻ → I₃⁻ + 2e⁻

2I₃⁻ → 3I₂ + 2e⁻

The exact potentials of these redox events are dependent on the solvent and the supporting electrolyte used. Studying these processes can be important if the compound is considered for applications where electron transfer is relevant, such as in electrolytes for batteries or dye-sensitized solar cells. monash.edu

| Redox Process | Typical Potential vs. Ag/AgCl | Comment |

| I⁻ → I₃⁻ Oxidation | +0.2 to +0.5 V | First oxidation wave, potential is solvent-dependent. |

| I₃⁻ → I₂ Oxidation | +0.6 to +0.9 V | Second oxidation wave, potential is solvent-dependent. |

Table 6: Representative electrochemical redox processes for the iodide component.

Theoretical and Computational Chemistry Investigations of Ammonium, Allyltrimethyl , Iodide

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. For the allyltrimethylammonium cation, DFT calculations would typically be performed to find the minimum energy conformation. The process involves iterative solving of the Kohn-Sham equations until the electron density and, consequently, the total energy converge.

A typical DFT study on the allyltrimethylammonium cation would use a functional like ωB97XD, which is effective for systems with non-covalent interactions, paired with a basis set such as 6-311G(d,p) to ensure accuracy. nih.gov The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the cation's most stable structure. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that the optimized geometry corresponds to a true energy minimum. nih.gov

| Parameter | Description | Hypothetical Calculated Value |

| C=C Bond Length (Allyl) | The length of the double bond in the allyl group. | 1.34 Å |

| C-C Bond Length (Allyl) | The length of the single bond in the allyl group. | 1.49 Å |

| C-N Bond Length (Allyl-N) | The bond length between the allyl group and the nitrogen atom. | 1.50 Å |

| C-N Bond Length (Methyl-N) | The average bond length between the methyl groups and the nitrogen atom. | 1.51 Å |

| C-N-C Angle | The average angle around the central nitrogen atom. | 109.5° (Tetrahedral) |

| Total Energy | The calculated ground state energy of the cation. | Specific value in Hartrees |

| Dipole Moment | The measure of the molecule's overall polarity. | Specific value in Debye |

Table 1: Hypothetical optimized geometry parameters for the allyltrimethylammonium cation from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govmnstate.edu The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack. youtube.com

For the allyltrimethylammonium cation, the FMOs are of particular interest. The HOMO would represent the region from which an electron is most easily donated, while the LUMO is the region most receptive to accepting an electron. mnstate.edu

HOMO: In the allyltrimethylammonium cation, the HOMO is expected to be primarily located on the π-system of the allyl group. Specifically, it would correspond to the π-bonding orbital of the C=C double bond. Its energy indicates the ionization potential of the molecule.

LUMO: The LUMO is anticipated to be the corresponding π* (antibonding) orbital of the allyl group's C=C double bond. youtube.com Its energy relates to the electron affinity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

| Orbital | Primary Location | Energy (Hypothetical) | Significance for Reactivity |

| HOMO | π-orbital of the allyl C=C bond | -8.5 eV | Site of electron donation (nucleophilic character of the allyl group) |

| LUMO | π*-orbital of the allyl C=C bond | +1.2 eV | Site of electron acceptance (electrophilic character of the allyl group) |

| HOMO-LUMO Gap | - | 9.7 eV | Indicator of chemical stability and electronic excitation energy |

Table 2: Hypothetical Frontier Molecular Orbital properties for the allyltrimethylammonium cation.

Molecular Dynamics Simulations of Solution-Phase Behavior

While quantum chemistry investigates isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov An MD simulation models the movement of every atom in a system over time based on a classical force field, providing insight into macroscopic properties derived from microscopic interactions. diva-portal.orgresearchgate.net

For allyltrimethylammonium iodide, an MD simulation would typically involve placing one or more ion pairs in a simulation box filled with solvent molecules (e.g., water or dimethyl sulfoxide). The simulation would track the trajectories of all atoms, allowing for the analysis of the solvation structure. Key properties extracted from such simulations include Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another.

The RDFs for the nitrogen atom of the cation and the iodide anion with solvent atoms would reveal the structure of their respective solvation shells. For instance, in an aqueous solution, the RDF between the iodide anion and the hydrogen atoms of water would show a distinct peak, indicating a well-defined hydration shell where water molecules orient themselves to form hydrogen bonds with the iodide ion. nih.gov Similarly, the RDF between the oxygen of water and the central nitrogen or hydrogens of the cation would describe its hydration structure. The integration of the first peak of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell. researchgate.net

| Ion | Solvating Atom (in Water) | Peak of 1st Solvation Shell (Hypothetical) | Coordination Number (Hypothetical) |

| Allyltrimethylammonium (N+) | Oxygen | 4.5 Å | 8-10 |

| Iodide (I-) | Hydrogen | 3.6 Å | 6-8 |

Table 3: Hypothetical solvation shell properties of allyltrimethylammonium iodide in water from an MD simulation.

Computational Modeling of Polymerization Kinetics and Mechanisms

The presence of the allyl group suggests that allyltrimethylammonium iodide can act as a monomer in polymerization reactions. Computational modeling, particularly through Kinetic Monte Carlo (kMC) simulations, can provide a detailed understanding of the underlying reaction kinetics. mdpi.com A kMC simulation models the time evolution of a chemical system by stochastically selecting elementary reaction steps based on their probabilities, which are derived from their rate constants.

A kMC model for the polymerization of allyltrimethylammonium iodide would include all relevant elementary reactions:

Initiation: The generation of a radical species that attacks the allyl double bond.

Propagation: The successive addition of monomer units to the growing polymer chain.

Chain Transfer: The transfer of the radical center to another species (monomer, solvent, or a dedicated chain transfer agent), which terminates one chain and initiates another. mdpi.com

Termination: The destruction of radical centers, typically by combination or disproportionation.

By running simulations with this model, one can predict key polymerization outcomes like the rate of polymerization, the number-average molar mass, and the dispersity of the resulting polymer as a function of reaction conditions (e.g., initiator concentration, temperature). mdpi.com

| Reaction Step | Description | Key Parameters |

| Initiation | Initiator → 2R• ; R• + M → RM• | Rate constant of initiator decomposition (k_d), Initiator efficiency (f) |

| Propagation | P_n• + M → P{n+1}• | Rate constant of propagation (k_p) |

| Chain Transfer | P_n• + T → P_n + T• | Chain transfer constant (C_T = k_tr / k_p) |

| Termination | P_n• + P_m• → P_{n+m} or P_n + P_m | Rate constant of termination (k_t) |

Table 4: Elementary reaction steps and key parameters for a hypothetical Kinetic Monte Carlo (kMC) model of allyltrimethylammonium iodide polymerization. (M = Monomer, P• = Polymer radical, R• = Initiator radical, T = Transfer agent).

Investigation of Intermolecular Interactions and Solvation Effects

The physical and chemical properties of an ionic compound in solution are governed by the complex network of intermolecular interactions between the ions and the solvent molecules. nih.gov For allyltrimethylammonium iodide, these interactions include strong ion-dipole forces, van der Waals forces, and potentially hydrogen bonding. rsc.org

Iodide Anion (I⁻): As a large, soft anion, iodide is a weak hydrogen bond acceptor. In protic solvents like water, it forms a solvation shell where the solvent's hydrogen atoms are oriented toward the anion. nih.gov In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the positive end of the solvent's dipole (the sulfur atom) will orient towards the iodide ion. diva-portal.org

Allyltrimethylammonium Cation (CH₂=CHCH₂N(CH₃)₃⁺): This is a complex cation with distinct regions. The quaternary ammonium (B1175870) center is positively charged and interacts strongly with the negative end of polar solvent dipoles (e.g., the oxygen in water or DMSO). The surrounding methyl and allyl groups are nonpolar and interact primarily through weaker van der Waals forces. The presence of these hydrocarbon groups can lead to hydrophobic effects in aqueous solutions, influencing the local water structure.

Computational studies, particularly MD simulations, can quantify these interactions by calculating interaction energies between the ions and surrounding solvent molecules. rsc.org This analysis reveals which interactions are most dominant and how the solvent structure is perturbed by the presence of the ions, which is crucial for understanding properties like solubility and ionic conductivity. researchgate.net

| Interaction Type | Participating Species | Relative Strength | Effect on System |

| Ion-Dipole | N⁺ --- O(H₂O); I⁻ --- H(H₂O) | Strong | Primary driver of solvation; formation of ordered solvation shells. |

| Hydrogen Bonding | I⁻ --- H-O (Water) | Weak to Moderate | Orients protic solvent molecules around the anion. nih.gov |

| van der Waals | Alkyl groups --- Solvent | Weak | Contributes to the overall solvation energy; responsible for hydrophobic effects. |

| Ion-Pairing | N⁺ --- I⁻ | Moderate (in solution) | Can form solvent-separated or contact ion pairs, affecting conductivity. |

Table 5: Summary of primary intermolecular interactions for allyltrimethylammonium iodide in a polar protic solvent like water.

Derivatives and Structure Reactivity/property Relationships in Research

Systematic Modification of the Allyl Group and its Chemical Consequences

Modifications to the allyl group of allyltrimethylammonium salts have been explored to tune their reactivity, particularly in metal-catalyzed reactions. These salts serve as valuable allylating agents, presenting a safer, non-toxic alternative to traditional agents like allyl halides. nih.gov

In the palladium-catalyzed Tsuji-Trost allylation, a key carbon-carbon bond-forming reaction, the quaternary ammonium (B1175870) moiety can act as a leaving group. nih.gov Research has shown that substituting the allyl group can significantly impact reaction yields. For instance, using a cinnamyl trimethylammonium salt (a phenyl-substituted allyl derivative) in the allylation of 4-hydroxybiphenyl initially gave low yields. However, the addition of water was found to dramatically accelerate the reaction, leading to complete conversion. nih.gov This water-mediated enhancement was a consistent observation across various substituted allyl ammonium salts, highlighting the crucial role of the reaction environment in concert with structural modifications. nih.gov

The use of substituted allyl ammonium salts extends to a variety of nucleophiles, demonstrating their versatility. nih.gov The primary byproduct of these reactions is the gaseous and simple-to-handle trimethylamine (B31210), which simplifies product purification—a significant advantage in industrial and pharmaceutical applications. nih.gov

A notable application of modifying the allyl group is seen in nickel-catalyzed cross-electrophile coupling reactions. Cinnamyl-derived ammonium salts have been successfully used to form C(sp³)–C(sp³) bonds, although the scope can be sensitive to the substitution pattern on the allyl group. researchgate.net

Variation of N-Substituents on the Quaternary Ammonium Moiety

The identity of the alkyl groups on the quaternary ammonium nitrogen plays a critical role in the physical and chemical properties of the salt. wikipedia.org While allyltrimethylammonium iodide features three methyl groups, replacing these with other substituents can alter properties like solubility, thermal stability, and reactivity.

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org This method allows for the introduction of various N-substituents. For example, starting with allyldimethylamine, a range of N-alkyl groups can be introduced to create allyldimethylalkylammonium salts. mdpi.comresearchgate.net

Research into N-substituent effects on lactam alkylation has shown that moving from sulfonyl to carbamoyl (B1232498) and then to acyl functionalities on the nitrogen can dramatically increase the enantioselectivity of the reaction. nih.gov Furthermore, variations in N-aroyl derivatives also demonstrate the electronic and steric influence of the N-substituent on the reaction's outcome. nih.gov

In the context of basicity, the substitution on the nitrogen atom is paramount. In the gaseous phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia, due to the electron-donating effect of the alkyl groups. ncert.nic.in This principle influences the leaving group ability of the amine in reactions involving quaternary ammonium salts. The transfer rates of hydrocarbon substituents from the nitrogen in various reactions also depend on the nature of these groups. researchgate.net

Investigation of Counterion Effects on Chemical Behavior and Applications

The iodide counterion in allyltrimethylammonium iodide is not merely a spectator ion; it significantly influences the salt's properties. The nature of the anion can affect solubility, melting point, thermal stability, and electrochemical properties. nih.govuni-stuttgart.de